molecular formula C6H6F2N2 B046770 2,6-Difluorophenylhydrazine CAS No. 119452-66-3

2,6-Difluorophenylhydrazine

Cat. No. B046770
M. Wt: 144.12 g/mol
InChI Key: IPCPEQXQGSGYCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyfluorinated phenylhydrazines and their derivatives, including compounds similar to 2,6-difluorophenylhydrazine, often involves multi-step chemical reactions utilizing fluoroaromatic precursors. For example, Politanskaya et al. (2018) describe the synthesis of polyfluorinated arylhydrazones starting from 1-(4-amino-tetrafluorophenyl)ethanone and polyfluorinated arylhydrazines by action of p-toluenesulfonic acid in good yields (Politanskaya, Tretyakov, & Bagryanskaya, 2018).

Molecular Structure Analysis

The molecular structures of polyfluorinated phenylhydrazine derivatives are characterized using various analytical techniques, including X-ray diffraction analysis. For instance, the study by Politanskaya et al. (2018) also solved the molecular and crystal structures of prepared polyfluorinated (E)-arylhydrazones and selected 3-methyl-1-aryl-1H-indazoles, demonstrating the utility of X-ray diffraction in elucidating the geometry of such compounds.

Chemical Reactions and Properties

Polyfluorinated phenylhydrazines participate in a range of chemical reactions that can lead to the formation of complex heterocyclic compounds. The reactivity of these compounds often depends on the electronic effects induced by the fluorine atoms. The synthesis and characterization of bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) derivatives by Jiang et al. (2018) highlight the fluorescence properties induced by the structural elements of polyfluorinated phenylhydrazines (Jiang, Gao, Gai, & Shen, 2018).

Scientific Research Applications

  • Environmental Applications : A study by Afkhami, Saber-Tehrani, and Bagheri (2010) demonstrates that modified nano-alumina with 2,4-dinitrophenylhydrazine can effectively remove heavy metal ions like Pb(II), Cr(III), and Cd(II) from wastewater, highlighting its potential for environmental cleanup efforts (Afkhami, Saber-Tehrani, & Bagheri, 2010).

  • Pharmaceutical Research : In the realm of pharmaceuticals, Reznikov et al. (2020) identified that drugs like diphenhydramine, hydroxyzine, and azelastine, which are structurally related to phenylhydrazine compounds, show potential antiviral activity against SARS-CoV-2. This suggests their potential repurposing for COVID-19 prevention and treatment (Reznikov et al., 2020).

  • Biochemical Research : On a biochemical level, Schultheiss, Powell, and Bosch (2003) explored the Silver(I) coordination chemistry of 2,6-diarylpyrazines, a class of compounds related to 2,6-Difluorophenylhydrazine. They found that these compounds can form discrete coordination complexes and two-dimensional coordination networks, which are controlled by the substitution patterns on aryl groups. This has implications for the development of new materials and chemical sensors (Schultheiss, Powell, & Bosch, 2003).

  • Molecular Structure Analysis : Chiș et al. (2005) provided insights into the molecular structure and properties of 2,4-dinitrophenylhydrazine, a compound structurally similar to 2,6-Difluorophenylhydrazine. Their study accurately predicted geometrical parameters and vibrational frequencies related to hydrogen bonds, essential for understanding the chemical behavior of such compounds (Chiș et al., 2005).

Safety And Hazards

2,6-Difluorophenylhydrazine is considered hazardous . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(2,6-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPEQXQGSGYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381194
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenylhydrazine

CAS RN

119452-66-3
Record name (2,6-Difluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119452-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IA Nikovskii, AV Polezhaev, DY Aleshin… - Russian Journal of …, 2020 - Springer
The reaction of a new tridentate ligand 2,6-bis(5-tert-butyl-1-(2,6-difluorophenyl)-1H-pyrazol-3-yl)pyridine (L) with the divalent iron salt affords the iron(II) complex [Fe(L) 2 ](BF 4 ) 2 (I), …
Number of citations: 1 link.springer.com
RR Milburn, OR Thiel, M Achmatowicz… - … Process Research & …, 2011 - ACS Publications
A practical synthesis of the pyrazolopyridinone-based p38 MAP kinase inhibitor (4) was required for an ongoing program. The synthesis of a key pyrazolopyridinone building block was …
Number of citations: 23 pubs.acs.org

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